1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-methyl-5-(piperidin-1-ylmethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14-11(10(7-12)8-13-14)9-15-5-3-2-4-6-15/h8H,2-7,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYOSIRWUBMAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Piperidine: The pyrazole intermediate is then reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the piperidine moiety.
Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazole derivatives, highlighting key substituents, molecular properties, and reported activities:
Key Observations:
Substituent Position and Selectivity :
- The target compound ’s 5-position piperidinylmethyl group distinguishes it from analogs like Compound 4 (), which has a 3-position fluorophenyl group. Substituent position significantly impacts receptor binding; for example, Ta- () achieves 5-HT7R selectivity via its 3-chlorophenyl and diazepane groups .
- Piperidine vs. Morpholine: The morpholine analog (, CAS 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride) introduces an oxygen atom, increasing polarity compared to the target compound’s piperidine group .
Pharmacological Profiles: Acetylcholinesterase Inhibition: Compound 4 () demonstrates inhibitory activity, suggesting that pyrazole-4-yl methanamine derivatives with bulky aromatic groups (e.g., quinolylmethyl) may enhance binding to enzymatic pockets . Serotonin Receptor Modulation: Ta-’s 1,4-diazepane substituent () confers selectivity for 5-HT7R, whereas the target compound’s piperidine group might favor interactions with other serotonin receptor subtypes .
Piperidine’s lipophilicity could enhance CNS penetration compared to polar morpholine derivatives .
Research Findings and Implications
- Structural Insights : Pyrazole derivatives with 4-position methanamine groups consistently appear in screening libraries (e.g., and ), indicating their utility as scaffolds for drug discovery .
- Enzyme Inhibition : The piperidine moiety in CY-3Cide () facilitates mechanism-based P450 3A4 inactivation, suggesting that the target compound’s piperidinylmethyl group could be optimized for similar enzymatic interactions .
- Synthetic Accessibility : Analogs like P207-8776 () are commercially available as screening compounds, implying established synthetic routes for pyrazole-4-yl methanamine derivatives .
Biological Activity
1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a pyrazole moiety, which are significant for its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 219.30 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3 |
| Molecular Weight | 219.30 g/mol |
| CAS Number | 1251330-45-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Pyrazole derivatives have been noted for their ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties.
- Neurotransmitter Modulation : Research indicates that pyrazole compounds can influence the dopaminergic and serotonergic systems, potentially offering therapeutic avenues for neurological disorders.
- Antimicrobial Activity : Some studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives, suggesting their utility in treating infections caused by resistant strains of bacteria and fungi.
Antimicrobial Effects
A study conducted on various pyrazole derivatives demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent efficacy against these strains .
Anti-cancer Properties
Recent investigations into synthetic lethality in cancer treatment have identified pyrazole derivatives as potential inhibitors of key enzymes involved in tumor growth. For instance, compounds similar to this compound have shown promising results in inhibiting PARP enzymes, which are crucial for DNA repair in cancer cells .
Case Study 1: Antibacterial Activity
In vitro tests were performed using various concentrations of the compound against E. coli and S. aureus. The results indicated that at higher concentrations, the compound effectively inhibited bacterial growth within eight hours, showcasing its rapid action against gram-positive and gram-negative bacteria.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using human cancer cell lines treated with the compound. Results showed a dose-dependent decrease in cell viability, particularly in BRCA-deficient cell lines, supporting the hypothesis that this compound could serve as a selective therapeutic agent in certain cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
